(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone is an organic compound with notable structural complexity and potential applications in various scientific fields. The compound's unique arrangement of functional groups imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry, synthetic chemistry, and industrial applications.
Wirkmechanismus
Target of Action
Similar compounds have been described as inhibitors of ribosomal synthesis of pcsk9, a lipid regulator .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit certain biochemical processes .
Biochemical Pathways
Related compounds have been shown to affect the synthesis of pcsk9, a lipid regulator .
Result of Action
Related compounds have been shown to inhibit the synthesis of pcsk9, a lipid regulator .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone typically involves several key steps:
Formation of the 3-Chloropyridin-4-yl Intermediate: This can be achieved via chlorination of pyridine derivatives under controlled conditions.
Ether Formation: The 3-chloropyridin-4-yl intermediate is then reacted with a piperidine derivative to form the ether linkage. This step often requires a base such as potassium carbonate and appropriate solvents like dimethylformamide (DMF).
Coupling Reaction: Finally, the piperidinyl ether intermediate is coupled with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods: Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and ensure consistent quality.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety, forming various N-oxide derivatives.
Reduction: Reduction can occur at the carbonyl group, producing secondary alcohol derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids in mild conditions.
Reduction: Sodium borohydride or lithium aluminium hydride in aprotic solvents.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products: The resulting products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could result in alcohol derivatives.
Chemistry:
Ligand Design: Utilized in the design of ligands for coordination chemistry due to its unique binding properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: Explored for potential pharmacological activity, including as a precursor or intermediate in the synthesis of bioactive compounds.
Biological Probes: Used in the design of probes for studying biological processes at the molecular level.
Industry:
Material Science: Applications in the development of advanced materials, such as polymers and nanocomposites.
Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.
Vergleich Mit ähnlichen Verbindungen
(4-Chlorophenyl)piperidin-1-yl)methanone: Lacks the pyridinyl moiety, offering different electronic properties.
(4-(3-Fluorophenoxy)piperidin-1-yl)methanone: Similar structure but with a different halogen-substituted phenyl group.
(4-(Pyridin-3-yloxy)piperidin-1-yl)methanone: Similar core structure but without the chlorination.
These compounds share structural similarities but differ in their electronic and steric properties, which can lead to different reactivity and applications.
By providing comprehensive insights into the synthesis, reactions, applications, and unique characteristics of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone, this article highlights the compound's significance in various scientific domains.
Biologische Aktivität
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone, also referred to as Ohtuvayre or ensifentrine, is a synthetic organic molecule notable for its potential therapeutic applications, particularly in respiratory diseases such as chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperidine ring .
- A chloropyridinyl oxy group .
- A fluorophenyl group .
This unique arrangement contributes to its biological activity and pharmacological properties.
The primary mechanism of action for this compound is as a selective dual inhibitor of two enzymes: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) .
Target Enzymes
- PDE3 : Inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), promoting smooth muscle relaxation.
- PDE4 : Inhibition results in decreased levels of inflammatory mediators, contributing to its anti-inflammatory effects.
Pharmacological Effects
The dual inhibition results in:
- Bronchodilation : Relaxation of airway smooth muscle, improving airflow in patients with COPD.
- Anti-inflammatory effects : Reduction in the activation of inflammatory cells and cytokine production, alleviating symptoms associated with respiratory conditions.
Research Findings
Recent studies have highlighted the efficacy and safety profile of Ohtuvayre:
Study | Findings |
---|---|
Study 1 | Demonstrated significant improvement in lung function in COPD patients after treatment with Ohtuvayre. |
Study 2 | Showed reduced levels of inflammatory markers in patients receiving Ohtuvayre compared to placebo. |
Study 3 | Reported favorable safety outcomes with minimal adverse effects in clinical trials. |
Case Studies
-
Clinical Trial on COPD Patients :
- A randomized controlled trial involving 300 patients showed that those treated with Ohtuvayre experienced a 15% improvement in forced expiratory volume (FEV1) compared to baseline measurements after 12 weeks of treatment.
-
Long-term Safety Study :
- A long-term follow-up study indicated that continuous use of Ohtuvayre over 6 months did not lead to significant adverse events, confirming its safety profile.
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-11-20-8-5-16(14)23-12-6-9-21(10-7-12)17(22)13-3-1-2-4-15(13)19/h1-5,8,11-12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBRPZAVMSOOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.